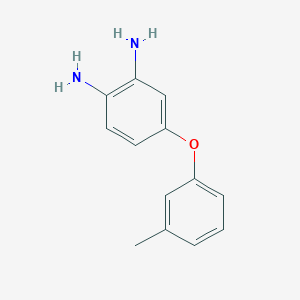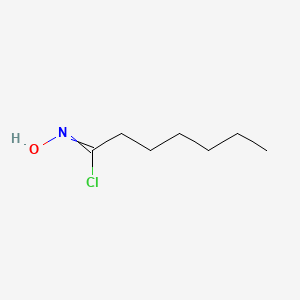
N-Hydroxyheptanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxyheptanimidoyl chloride is an organic compound with the molecular formula C₇H₁₄ClNO It is a derivative of heptanimidoyl chloride, where the nitrogen atom is bonded to a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Hydroxyheptanimidoyl chloride can be synthesized through the reaction of heptanimidoyl chloride with hydroxylamine. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxyheptanimidoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by various nucleophiles, such as amines or alcohols, to form corresponding N-substituted derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-hydroxyheptanamide and hydrochloric acid.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water or aqueous solutions as the solvent.
Major Products Formed
N-substituted derivatives: Formed through nucleophilic substitution reactions.
N-hydroxyheptanamide: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
N-Hydroxyheptanimidoyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Hydroxyheptanimidoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanimidoyl chloride: Lacks the hydroxyl group, making it less reactive towards certain nucleophiles.
N-Hydroxybenzimidoyl chloride: Similar structure but with a benzene ring, leading to different reactivity and applications.
N-Hydroxyacetimidoyl chloride: A smaller analog with different physical and chemical properties.
Uniqueness
N-Hydroxyheptanimidoyl chloride is unique due to its specific structure, which combines the reactivity of an acyl chloride with the additional functionality of a hydroxyl group. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
50597-79-0 |
|---|---|
Molekularformel |
C7H14ClNO |
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
N-hydroxyheptanimidoyl chloride |
InChI |
InChI=1S/C7H14ClNO/c1-2-3-4-5-6-7(8)9-10/h10H,2-6H2,1H3 |
InChI-Schlüssel |
WOGMZNUZAKLNKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


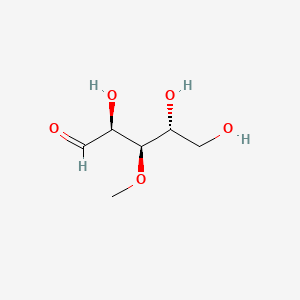

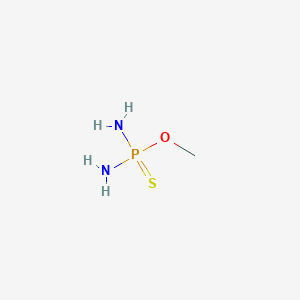
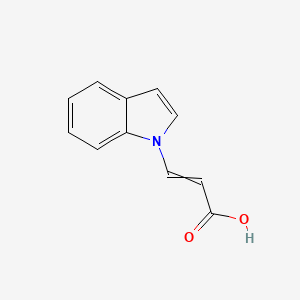
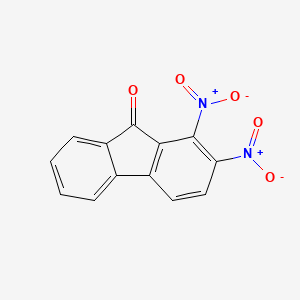
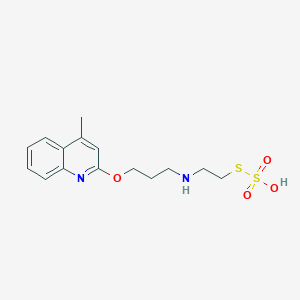
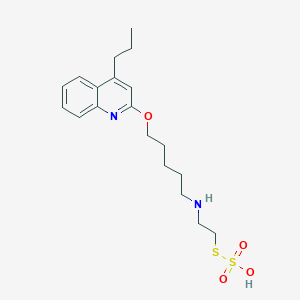
![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
methanone](/img/structure/B14658783.png)



